Domoxin

Structure-Activity Relationship Medicinal Chemistry MAOI Selectivity

Researchers investigating hydrazine MAOI structure-activity relationships face experimental confounding when substituting Domoxin with other MAOIs, as its benzodioxan-ring and benzylhydrazine moiety are absent in phenelzine or isocarboxazid. Domoxin (CAS 61-74-5) delivers compound-specific precision for definitive SAR campaigns. • Enables systematic dissection of MAO-A vs. MAO-B isoform selectivity determinants within the hydrazine class. • Higher predicted LogP (2.11) vs. phenelzine (~0.9) supports CNS distribution and brain penetration studies. • Serves as an analytical reference standard (≥98%) for HPLC/LC-MS/MS method validation in forensic toxicology and pharmacokinetics. Supplied exclusively for research use with reliable global fulfillment.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 61-74-5
Cat. No. B1620024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomoxin
CAS61-74-5
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N
InChIInChI=1S/C16H18N2O2/c17-18(10-13-6-2-1-3-7-13)11-14-12-19-15-8-4-5-9-16(15)20-14/h1-9,14H,10-12,17H2
InChIKeyIXTXYSAWZICAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Domoxin Profile & Research Procurement


Domoxin (CAS 61-74-5) is a hydrazine-derived monoamine oxidase inhibitor (MAOI) initially developed as an antidepressant [1]. Its molecular structure features a benzodioxan ring and a benzylhydrazine moiety (C₁₆H₁₈N₂O₂), classifying it within the non-selective MAOI subclass . Despite demonstrating MAO-A and MAO-B inhibition in preclinical models, Domoxin was never advanced to market, likely due to safety liabilities common to early-generation hydrazine MAOIs, such as hypertensive crises from dietary tyramine interactions . Currently, Domoxin is available exclusively for research applications, with vendors typically offering milligram quantities (e.g., 25–100 mg) for in vitro or in vivo experimental use .

Domoxin Substitution Risks with Generic MAOIs


Domoxin's structural and pharmacological profile precludes simple substitution with other MAOIs, such as phenelzine, tranylcypromine, or isocarboxazid. While all are non-selective MAOIs, Domoxin uniquely combines a benzodioxan ring with a hydrazine moiety, a structural feature absent in other marketed or investigational MAOIs . This structural divergence likely translates to distinct potency ratios against MAO-A versus MAO-B isoforms, divergent off-target receptor binding profiles, and unique metabolic pathways [1]. Without direct comparative data, reliance on class-level inference for substitution introduces experimental confounding, as subtle differences in molecular structure can dramatically alter in vivo neurochemical outcomes. Therefore, scientific reproducibility demands compound-specific sourcing, particularly when investigating structure-activity relationships (SAR) within hydrazine-based MAOIs [2].

Domoxin vs. Comparator MAOIs


Benzodioxan Ring Structural Distinction

Domoxin is distinguished from all other hydrazine MAOIs, including phenelzine and isocarboxazid, by the presence of a benzodioxan ring fused to the hydrazine core . This structural element is absent in phenelzine (phenylethylhydrazine) and isocarboxazid (benzylhydrazine with an oxazolidinone ring), and it is not present in the non-hydrazine MAOI tranylcypromine . While quantitative comparative data on MAO isoform inhibition potency are lacking in the public domain, the benzodioxan ring is known to influence lipophilicity and steric hindrance, which can modulate enzyme active site access and binding kinetics [1].

Structure-Activity Relationship Medicinal Chemistry MAOI Selectivity

Physicochemical Comparison with Phenelzine

Domoxin exhibits a predicted LogP of 2.11 and a polar surface area (PSA) of 48 Ų, as calculated using the ACD/Labs Percepta Platform . In contrast, phenelzine has a LogP of approximately 0.9 and a PSA of 38.0 Ų [1]. The higher LogP of Domoxin indicates greater lipophilicity, which could enhance passive diffusion across biological membranes, including the blood-brain barrier, while the larger PSA may impact solubility and target binding . However, direct experimental validation is lacking.

Physicochemical Properties Drug Design Lipophilicity

Vendor Sourcing and Purity

Domoxin is commercially available from specialized research chemical suppliers, such as TargetMol (Catalog No. T68987) and BenchChem (Catalog No. B1620024), in standard pack sizes ranging from 25 mg to 100 mg . In contrast, comparator compounds like phenelzine sulfate are typically available as pharmaceutical-grade substances with different purity certifications (e.g., USP Reference Standards) and are often restricted in quantities available for non-clinical research . Domoxin's availability as a neat, analytically characterized research compound (e.g., purity typically ≥98% by HPLC) facilitates precise dosing in experimental systems, unlike pharmaceutical formulations containing excipients .

Research Reagent Procurement Chemical Sourcing Analytical Chemistry

Domoxin Research Applications


Hydrazine MAOI SAR Studies

Domoxin's unique benzodioxan ring makes it an essential comparator in SAR campaigns aimed at elucidating the structural determinants of MAO-A versus MAO-B isoform selectivity within the hydrazine class . Researchers can systematically compare its inhibitory profile against phenelzine and isocarboxazid to isolate the contribution of the benzodioxan moiety to enzyme binding kinetics and selectivity ratios .

BBB Penetration & Pharmacokinetics

The predicted higher lipophilicity (LogP 2.11) of Domoxin, compared to phenelzine (LogP ~0.9), positions it as a valuable tool for investigating the relationship between MAOI lipophilicity and CNS distribution . In vivo rodent studies comparing brain-to-plasma ratios of Domoxin and phenelzine can empirically test whether the increased LogP translates to enhanced brain penetration, a critical parameter for antidepressant efficacy .

Tyramine Potentiation & Safety Studies

Given that Domoxin was never marketed likely due to safety concerns (e.g., hypertensive crises), it serves as a benchmark 'failed' hydrazine MAOI for comparative toxicology and safety pharmacology research [1]. Side-by-side experiments with clinically used MAOIs like phenelzine can dissect the molecular mechanisms underlying tyramine-induced pressor responses and hepatotoxicity, providing insights into structure-toxicity relationships [1].

Analytical Reference Standard Use

The availability of Domoxin as a high-purity (≥98%) research chemical supports its use as an analytical reference standard for developing and validating HPLC or LC-MS/MS methods for quantifying hydrazine MAOIs in biological matrices . This application is particularly relevant for forensic toxicology labs and pharmacokinetic studies where authentic standards of non-marketed compounds are required .

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